![molecular formula C11H16BrN3S B5766052 N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea, also known as DMABT, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has shown promising results in various fields of study, including cancer research, neuroscience, and immunology.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell proliferation and neurotransmitter signaling. This compound has also been shown to modulate the activity of immune cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. This compound has also been shown to modulate the activity of neurotransmitters in the brain, leading to the suppression of anxiety and depression. Additionally, this compound has been shown to modulate the activity of immune cells, leading to the suppression of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a range of applications in various fields of study, making it a versatile compound. However, this compound also has some limitations. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective treatments for cancer, neurological disorders, and autoimmune diseases. Another area of research is to investigate the potential use of this compound in combination with other compounds, which could lead to synergistic effects and improved treatment outcomes. Additionally, research could be conducted to investigate the potential use of this compound in other fields of study, such as microbiology and biotechnology.
Méthodes De Synthèse
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea can be synthesized by reacting 4-bromoaniline with N,N-dimethylethylenediamine in the presence of thiourea. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been extensively used in scientific research due to its diverse range of applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been shown to modulate the activity of neurotransmitters in the brain, making it a potential treatment for neurological disorders such as depression and anxiety. Additionally, this compound has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3S/c1-15(2)8-7-13-11(16)14-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKPJPCOGFFNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

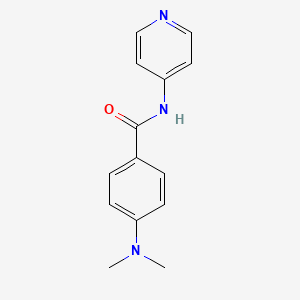
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5765981.png)
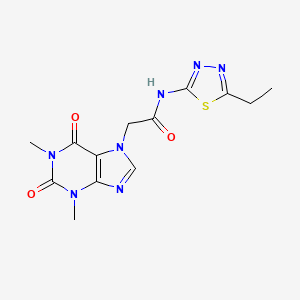
![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)
![2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5765997.png)



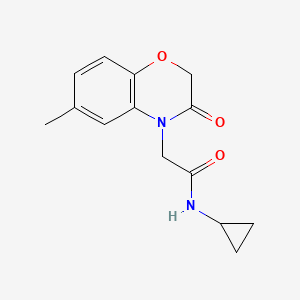
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5766040.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
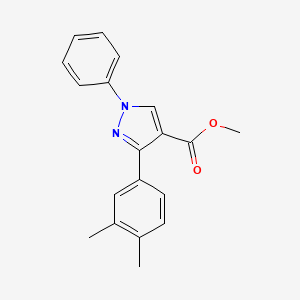
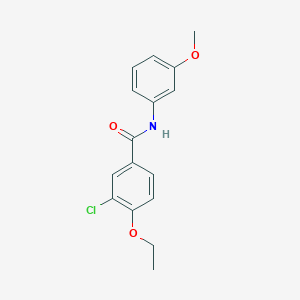
![N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)